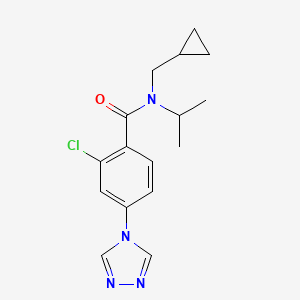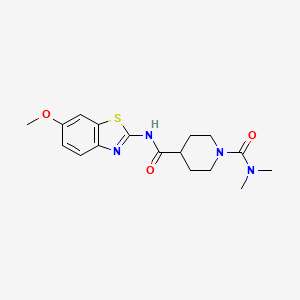![molecular formula C17H25N3O2 B5298055 4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine](/img/structure/B5298055.png)
4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine, also known as AZD-8055, is a synthetic small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. AZD-8055 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
作用機序
4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine inhibits the activity of mTOR by binding to its kinase domain. This leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of mTORC1 and mTORC2 substrates, including p70S6K, 4E-BP1, and AKT.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis and metastasis. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity by increasing glucose uptake and glycogen synthesis. In neurological disorders, this compound has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
実験室実験の利点と制限
4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine has several advantages for lab experiments. It is a highly specific and potent inhibitor of mTOR, which makes it a valuable tool for studying the role of mTOR in various biological processes. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in in vivo studies. It also has a short half-life, which can limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for the study of 4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine. One area of interest is the development of more potent and specific mTOR inhibitors. Another area of interest is the combination of this compound with other therapies, such as chemotherapy and immunotherapy, to improve its effectiveness in cancer treatment. In addition, the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and metabolic disorders, warrant further investigation.
合成法
4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the reaction of 4-isopropylmorpholine with 4-pyridylisothiocyanate to form 4-isopropyl-2-(4-pyridyl)thiomorpholine. This intermediate is then reacted with 2-oxo-2-(3-azetidinyl)ethyl bromide to yield the final product, this compound.
科学的研究の応用
4-isopropyl-2-{2-oxo-2-[3-(4-pyridinyl)-1-azetidinyl]ethyl}morpholine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In diabetes, this compound has been shown to improve glucose metabolism and insulin sensitivity. In neurological disorders, this compound has been shown to protect against neurodegeneration and improve cognitive function.
特性
IUPAC Name |
2-(4-propan-2-ylmorpholin-2-yl)-1-(3-pyridin-4-ylazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)19-7-8-22-16(12-19)9-17(21)20-10-15(11-20)14-3-5-18-6-4-14/h3-6,13,15-16H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQXHWUKCJDBTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)CC(=O)N2CC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]-beta-alanine](/img/structure/B5297975.png)
![4-oxo-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5297982.png)
![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5297985.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5297987.png)
![2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5297999.png)

![benzyl N-[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]glycinate](/img/structure/B5298038.png)
![N-{5-[(4-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5298043.png)
![ethyl 4-{4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5298045.png)
![3-(2,4-dichlorophenyl)-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5298046.png)


![N-cyclobutyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5298081.png)
![ethyl (3-(4-methoxyphenyl)-4-{2-[2-oxo-6-(trifluoromethyl)-2,3-dihydro-4-pyrimidinyl]vinyl}-1H-pyrazol-1-yl)acetate](/img/structure/B5298084.png)